molecular formula C17H26N2 B7518714 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine

Cat. No.: B7518714
M. Wt: 258.4 g/mol
InChI Key: UQGMUTKPJLJYCH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a cyclopropylmethyl-methyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base such as sodium hydroxide.

    Addition of the Cyclopropylmethyl-Methyl-Amino Group: This step involves the reaction of the intermediate compound with cyclopropylmethylamine and formaldehyde under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions, and automated systems can ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), cyclopropylmethylamine (C₄H₉N)

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Reduced derivatives with altered functional groups

    Substitution Products: Substituted derivatives with various functional groups

Scientific Research Applications

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(methylamino)-piperidine: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    1-Benzyl-4-(cyclopropylmethyl-amino)-piperidine: Similar structure but without the additional methyl group on the amino substituent.

    4-(Cyclopropylmethyl-methyl-amino)-piperidine: Lacks the benzyl group, leading to different reactivity and applications.

Uniqueness

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine is unique due to the presence of both benzyl and cyclopropylmethyl-methyl-amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-N-(cyclopropylmethyl)-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-18(13-16-7-8-16)17-9-11-19(12-10-17)14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMUTKPJLJYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.9 g of 1-benzyl-4-methylaminopiperidine in the form of the oil prepared in a) are taken up in 250 ml of methanol, combined with 8.3 g of cyclopropane carboxaldehyde and 11.3 g of sodium cyanoborohydride. The mixture is stirred for 5 hours at 40-50° C., then for about 16 hours at ambient temperature. It is then acidified with 2 N hydrochloric acid, evaporated to dryness in vacuo and the residue is taken up in water. It is washed with ether, made alkaline with concentrated sodium hydroxide solution and extracted with ether/ethyl acetate. The organic extract is dried over sodium sulphate and freed from solvents in vacuo. 22.7 g of 1-benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine are obtained as a yellowish oil.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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